1-(2,5-Dimethylphenyl)sulfonylbenzimidazole
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-8-12(2)15(9-11)20(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOTUUAAAKIOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Core
Benzimidazole derivatives are typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For unsubstituted benzimidazole, the reaction proceeds under reflux with hydrochloric acid:
Reaction Conditions :
Sulfonation at the N1 Position
The introduction of the 2,5-dimethylphenylsulfonyl group at the N1 position of benzimidazole is achieved through nucleophilic substitution using 2,5-dimethylbenzenesulfonyl chloride. This step requires a base to deprotonate the benzimidazole nitrogen and facilitate sulfonation:
Optimized Parameters :
-
Base : Triethylamine (2.5 equiv)
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Solvent : Anhydrous dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Reaction Time : 12–16 hours
Detailed Synthetic Protocols
Benzimidazole Synthesis
Procedure :
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Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of 4M HCl.
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Reflux the mixture at 130°C for 5 hours under nitrogen.
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Cool to room temperature and neutralize with 10% NaOH to pH 7–8.
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Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and evaporate under reduced pressure.
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Recrystallize the crude product from ethanol to obtain pure benzimidazole.
Characterization :
Sulfonation with 2,5-Dimethylbenzenesulfonyl Chloride
Procedure :
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Suspend benzimidazole (11.8 g, 0.1 mol) in 150 mL anhydrous DCM.
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Add triethylamine (27.8 mL, 0.2 mol) dropwise at 0°C.
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Introduce 2,5-dimethylbenzenesulfonyl chloride (21.0 g, 0.1 mol) dissolved in 50 mL DCM over 30 minutes.
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Stir the mixture at room temperature for 12 hours.
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Wash with water (3 × 100 mL), dry over MgSO₄, and concentrate.
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Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization :
-
Molecular Formula : C₁₅H₁₄N₂O₂S
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Molecular Weight : 286.07 g/mol
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¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H), 7.85 (d, 1H), 7.45–7.30 (m, 4H), 2.55 (s, 6H).
Alternative Synthetic Routes
One-Pot Synthesis Using Methanesulphonic Acid
Adapting methodologies from patent literature, the benzimidazole core and sulfonyl group can be introduced sequentially in a single reactor:
Procedure :
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Combine o-phenylenediamine (10.8 g), 2,5-dimethylbenzenesulfonyl chloride (21.0 g), and phosphorus pentoxide (14.2 g) in methanesulphonic acid (100 mL).
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Heat to 130°C for 8 hours under nitrogen.
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Quench with ice water, adjust to pH 2 with NaOH, and extract with isopropanol.
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Recrystallize from ethanol/water (1:1).
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Two-Step Synthesis | High purity, regioselective | Lengthy purification steps | 60–75% |
| One-Pot Synthesis | Reduced solvent use, faster | Lower yield due to side reactions | 55–65% |
Key Observations :
-
The two-step method offers better control over regioselectivity, as confirmed by NMR.
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One-pot synthesis minimizes intermediate isolation but requires stringent temperature control to prevent over-sulfonation.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are often explored for their potential as antiviral, antifungal, and anticancer agents.
Industry: In the industrial sector, it can be used in the development of dyes, pigments, and other materials that require stable, functionalized aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole is largely dependent on its interaction with biological targets. Benzimidazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting their activity. This can lead to various biological outcomes, such as the inhibition of cell division in cancer cells or the disruption of viral replication.
The molecular targets and pathways involved may include enzymes like tubulin, which is crucial for cell division, or viral proteases, which are essential for viral replication. The sulfonyl group can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Electronic Effects
Physicochemical Properties
- Solubility : The sulfonic acid derivative (C₁₃H₁₀N₂O₃S) is highly water-soluble due to its acidic -SO₃H group, whereas the dimethylphenyl analog (C₁₅H₁₄N₂O₂S) is more soluble in organic solvents .
- Lipophilicity : Bromine substitution in the 4-bromo-2,5-dimethylphenyl derivative (C₁₅H₁₃BrN₂O₂S) increases logP values, enhancing membrane permeability .
Research Findings and Structural Insights
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) have been pivotal in resolving the crystal structures of sulfonylbenzimidazole derivatives, confirming the planar geometry of the benzimidazole core and sulfonyl group orientation .
- Synthetic Modifications : Halogenation (e.g., bromine or chlorine addition) is a common strategy to tune bioactivity, while dimethyl groups improve thermal stability for high-temperature applications .
Biological Activity
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole is a compound belonging to the benzimidazole class, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole features a sulfonyl group attached to a benzimidazole core, which enhances its biological activity. The structural formula can be represented as follows:
This compound's unique substitution pattern contributes to its stability and interaction with biological targets.
The biological activity of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole primarily arises from its ability to bind to specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits enzymes such as tubulin, disrupting microtubule formation critical for cell division. This property is particularly relevant in cancer therapeutics.
- Antiviral Activity : It may interfere with viral proteases, hindering viral replication processes.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal infections by targeting fungal cell wall synthesis.
Biological Activity Overview
The biological activities of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole can be summarized in the following table:
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Cancer treatment |
| Antiviral | Inhibition of viral proteases | Antiviral drug development |
| Antifungal | Disruption of fungal cell wall synthesis | Treatment of fungal infections |
Case Study 1: Anticancer Activity
A study investigated the effects of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and colon cancer cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to apoptosis in cancer cells.
Case Study 2: Antiviral Properties
In another research effort, the compound was tested against influenza virus strains. Results showed that it effectively reduced viral titers in vitro by inhibiting viral protease activity. This suggests potential for development as an antiviral agent.
Case Study 3: Antifungal Efficacy
Research conducted on Candida albicans demonstrated that 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole exhibited antifungal activity by inhibiting ergosterol biosynthesis. The compound showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole, it is essential to compare it with other benzimidazole derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(2,5-Dimethylphenyl)benzimidazole | Lacks sulfonyl group | Moderate anticancer activity |
| 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylbenzimidazole | Contains ethoxy group | Enhanced solubility but less potent |
The presence of the sulfonyl group in 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole appears to enhance its binding affinity and stability compared to similar compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : Aromatic protons in benzimidazole (δ 7.2–8.5 ppm) and methyl groups on the sulfonylphenyl ring (δ 2.3–2.6 ppm).
- IR : Strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 317.0824 for C₁₅H₁₄N₂O₂S). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in sulfonylbenzimidazole derivatives?
Advanced
SC-XRD using the SHELX suite (e.g., SHELXL) determines bond lengths/angles and torsional conformations. Crystals are grown via slow evaporation from dimethylformamide (DMF)/ethanol. Refinement parameters (R-factor <0.05) ensure accuracy. For disordered sulfonyl groups, TWINABS corrects data, and validation against density functional theory (DFT)-optimized structures confirms geometry .
What methodological approaches are recommended for analyzing the compound’s stability under varying pH and temperature?
Q. Advanced
- Solution stability : Incubate in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
- Solid-state stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition.
- Kinetics : Apply Arrhenius equation to predict shelf life. LC-MS identifies degradation products (e.g., desulfonylated intermediates) .
What in vitro assays evaluate the pharmacological potential of sulfonylbenzimidazole derivatives?
Q. Basic
- Enzyme inhibition : Fluorescence polarization assays for kinase activity (IC₅₀ determination).
- Antimicrobial : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : MTT assay on HEK293 cells (48-hour exposure). Positive controls (e.g., doxorubicin) validate results .
How can researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Assay standardization : Control ATP concentrations in kinase assays.
- Purity validation : Ensure ≥95% purity via HPLC.
- Statistical meta-analysis : Use random-effects models to account for inter-study variability. Solubility differences (e.g., DMSO concentration) must be standardized .
What chromatographic methods optimize purification and minimize residual solvents?
Q. Basic
- Flash chromatography : Silica gel with ethyl acetate/hexane (gradient elution).
- HPLC : C18 column, methanol/water (70:30). Residual solvents (DMF, THF) are removed via lyophilization or azeotropic distillation with toluene. GC headspace analysis ensures compliance with ICH Q3C guidelines .
What computational strategies predict binding modes with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina with protein targets (e.g., PDB ID: 2LL).
- Molecular dynamics (MD) : AMBER simulations (100 ns) assess binding stability.
- Free energy calculations : MM-PBSA quantifies binding affinities. Pharmacophore modeling (LigandScout) identifies critical interactions .
How are structure-activity relationship (SAR) studies designed for sulfonylbenzimidazoles?
Q. Basic
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on benzimidazole or halogenated aryl sulfonyl groups.
- Physicochemical properties : Measure logP (HPLC) and solubility (shake-flask method).
- QSAR modeling : Comparative molecular field analysis (CoMFA) guides optimization .
How does tandem mass spectrometry (MS/MS) elucidate fragmentation pathways?
Q. Advanced
- ESI-MS/MS : Collision-induced dissociation (20–35 eV) yields fragments like [M+H-SO₂]⁺ and benzimidazole cleavage ions.
- High-resolution MS : Orbitrap confirms elemental composition (e.g., C₉H₇N₂⁺ at m/z 143.0609).
- In silico tools : Mass Frontier validates fragmentation pathways .
Notes
- Basic vs. Advanced : Basic questions focus on foundational synthesis, characterization, and screening. Advanced questions address crystallography, stability, computational modeling, and data reconciliation.
- Methodological rigor : Answers emphasize protocols, parameters, and validation steps rather than definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
